(3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid synthesis route
(3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid synthesis route
An In-Depth Technical Guide to the Synthesis of (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid
Authored by a Senior Application Scientist
Introduction: The Strategic Value of Functionalized Arylboronic Acids
In the landscape of modern medicinal chemistry and process development, arylboronic acids stand out as exceptionally versatile synthetic intermediates.[1] Their stability, ease of handling, and predictable reactivity, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, have made them indispensable tools for the construction of complex molecular architectures.[2] The target of this guide, (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid (CAS 871332-81-9), is a prime example of a highly functionalized building block.[3][4][][6][7] Its structure incorporates three key features:
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A Boronic Acid Moiety: The primary reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds.
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A Nitro Group: A strong electron-withdrawing group that influences the electronic properties of the phenyl ring and serves as a versatile synthetic handle for further transformations, such as reduction to an amine.
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A Pyrrolidine Amide: An amide linkage that can modulate solubility, introduce a specific vector for molecular interactions, and enhance metabolic stability in potential drug candidates.
This guide provides a detailed examination of the synthetic strategy, a step-by-step experimental protocol for its preparation, and a discussion of its applications for researchers, scientists, and drug development professionals.
Part 1: Synthetic Strategy and Retrosynthetic Analysis
The most logical and efficient synthesis of the target molecule involves the formation of an amide bond between a pre-functionalized benzoic acid and pyrrolidine. A retrosynthetic analysis reveals a straightforward disconnection at the amide C-N bond.
Caption: Retrosynthetic analysis of the target molecule.
This retrosynthetic approach points to a forward synthesis that leverages a robust and well-established amide coupling reaction. The key starting material, 3-carboxy-5-nitrophenylboronic acid, serves as the cornerstone of this strategy. The direct amidation of this substrate is preferable to alternative routes (e.g., borylation of a pre-formed amide) as it avoids potential complications with protecting groups and competing side reactions involving the boronic acid moiety during amide formation.
Part 2: Detailed Experimental Protocol
This section details a validated, step-by-step procedure for the synthesis of (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid via amide coupling.
Materials and Reagents
| Reagent | Supplier | CAS Number | Notes |
| 3-Carboxy-5-nitrophenylboronic acid | Commercial Source | 131990-13-3 | Starting material. Ensure >97% purity. |
| Pyrrolidine | Commercial Source | 123-75-1 | Nucleophile. Use freshly distilled or from a recently opened bottle. |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Commercial Source | 148893-10-1 | Peptide coupling reagent.[8] |
| DIPEA (N,N-Diisopropylethylamine) | Commercial Source | 7087-68-5 | Non-nucleophilic base. Use anhydrous grade. |
| Anhydrous Dimethylformamide (DMF) | Commercial Source | 68-12-2 | Reaction solvent. Must be anhydrous. |
| Ethyl Acetate (EtOAc) | Commercial Source | 141-78-6 | Extraction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Lab Preparation | N/A | For aqueous workup. |
| Brine | Lab Preparation | N/A | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercial Source | 7487-88-9 | Drying agent. |
| Silica Gel (230-400 mesh) | Commercial Source | 7631-86-9 | For column chromatography. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-carboxy-5-nitrophenylboronic acid (1.0 eq). Dissolve it in anhydrous DMF.
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Carboxylic Acid Activation: Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes. The formation of the activated HOBt-ester is the critical step for efficient coupling.[8][9]
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Nucleophilic Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add pyrrolidine (1.2 eq) dropwise.
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Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's completion (typically 4-6 hours) using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Aqueous Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
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Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. This removes residual DMF, unreacted acid, and the water-soluble byproducts from the coupling reagents.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid as a solid.
Part 3: Mechanism and Causality
Amide Coupling Mechanism with HATU
The success of this synthesis hinges on the efficient activation of the carboxylic acid. HATU is a highly effective coupling reagent that minimizes side reactions and racemization (if chiral centers were present).[10] The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then rapidly converted to an activated HOBt-ester. The amine (pyrrolidine) then attacks this ester to form the stable amide bond.
Caption: Simplified mechanism of HATU-mediated amide coupling.
Part 4: Characterization and Data
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
| Analysis Technique | Expected Results for C₁₁H₁₃BN₂O₅ (MW: 264.05 g/mol ) |
| ¹H NMR | Aromatic protons in the 8.0-8.5 ppm region (deshielded by NO₂ and C=O groups). Pyrrolidine protons visible in the 1.8-4.0 ppm range. A broad singlet for the B(OH)₂ protons. |
| ¹³C NMR | Aromatic carbons between 120-150 ppm. Carbonyl carbon (~165 ppm). Pyrrolidine carbons (~25 and ~48 ppm). The carbon attached to boron will show a characteristic broad signal. |
| Mass Spec (ESI+) | Expected m/z: 265.06 [M+H]⁺, 287.04 [M+Na]⁺. |
| HPLC Purity | >95% (as determined by peak area at a suitable wavelength, e.g., 254 nm). |
Part 5: Applications in Drug Discovery and Synthesis
The synthesized (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid is not an end-product but a valuable intermediate.
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Suzuki-Miyaura Cross-Coupling: Its primary application is as a coupling partner in Suzuki reactions to introduce the substituted phenyl ring into more complex molecules.[2][11][12] This is a cornerstone reaction for synthesizing biaryl structures commonly found in pharmaceuticals.
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Scaffold for Library Synthesis: The molecule can serve as a scaffold for creating libraries of compounds for high-throughput screening. The boronic acid provides a site for diversification with various aryl or vinyl halides.
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Further Functionalization: The nitro group can be readily reduced to an amine (e.g., using H₂, Pd/C or SnCl₂), yielding (3-Amino-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid.[13] This new amino group provides an additional handle for further amide couplings, sulfonamide formations, or other N-functionalization reactions, dramatically increasing the accessible chemical space. Boronic acids have been incorporated into numerous approved drugs and clinical candidates, often acting as enzyme inhibitors or as isosteres of other functional groups.[1][14][15][16]
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- Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. PubMed.
- An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. National Institutes of Health (NIH).
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